N-methyl-N-[1-(9-methylpurin-6-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine
Description
Properties
IUPAC Name |
N-methyl-N-[1-(9-methylpurin-6-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2S/c1-23-11-21-15-17(23)19-10-20-18(15)25-8-7-12(9-25)24(2)16-13-5-3-4-6-14(13)28(26,27)22-16/h3-6,10-12H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICRDFPQTJXULK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCC(C3)N(C)C4=NS(=O)(=O)C5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzothiazole Ring Formation
The benzothiazole scaffold is constructed via cyclization of 2-aminothiophenol (1 ) with a carbonyl source. A modified Knoevenagel condensation using ethyl glyoxylate in the presence of sodium dioctyl sulfosuccinate (SDOSS) yields 5-substituted benzo[ d]thiazole-2-carboxylate intermediates (2 ) (Scheme 1).
Scheme 1 :
Sulfonation and Oxidation
The sulfone group is introduced via oxidation of the thiazole sulfur. Treatment of 2 with hydrogen peroxide (HO) in acetic acid at 60°C generates the 1,1-dioxo-1,2-benzothiazole derivative (3 ) in 85–90% yield.
Table 1 : Optimization of Sulfonation Conditions
| Oxidizing Agent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| HO | 60 | 6 | 88 |
| mCPBA | 25 | 12 | 72 |
| KHSO | 50 | 8 | 81 |
Functionalization at C3
The C3 amine is installed via nucleophilic aromatic substitution. Reaction of 3 with methylamine in dimethylformamide (DMF) at 100°C provides N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine (4 ) (Scheme 2).
Scheme 2 :
Synthesis of the 9-Methylpurin-6-yl-pyrrolidin-3-ylmethylamine Side Chain
Purine Functionalization
The purine core is derived from adenine (5 ). Methylation at N9 is achieved using methyl iodide in the presence of potassium carbonate (KCO) in DMF, yielding 9-methyladenine (6 ) (Scheme 3).
Scheme 3 :
Pyrrolidine Coupling
The C6 position of 6 is functionalized via nucleophilic substitution with pyrrolidin-3-amine. Using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine), 6 reacts with pyrrolidin-3-amine to afford 1-(9-methylpurin-6-yl)pyrrolidin-3-amine (7 ) (Scheme 4).
Scheme 4 :
Final Coupling and N-Methylation
Amide Bond Formation
The benzothiazole sulfonamide (4 ) is coupled with the purine-pyrrolidine amine (7 ) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. This yields the secondary amine intermediate 8 (Scheme 5).
Scheme 5 :
N-Methylation
The tertiary amine is formed via reductive methylation. Treatment of 8 with formaldehyde and sodium cyanoborohydride (NaBHCN) in methanol provides the final product (9 ) (Scheme 6).
Scheme 6 :
Table 2 : Characterization Data for 9
| Parameter | Value |
|---|---|
| (DMSO-d6) | δ 8.45 (s, 1H, purine-H), 3.22 (m, 1H, pyrrolidine-H) |
| HPLC Purity | 98.7% |
| MS (ESI) | m/z 458.2 [M+H] |
Optimization and Challenges
Reaction Yield Improvements
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(9-methylpurin-6-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Kinase Inhibition
One of the primary applications of N-methyl-N-[1-(9-methylpurin-6-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine is as an inhibitor of the phosphatidylinositol 3-kinase (PI3K) delta pathway. This pathway is crucial in various cellular processes, including growth, proliferation, and survival. Inhibition of PI3K delta has therapeutic implications in treating cancers and inflammatory diseases.
Case Study : Research has indicated that compounds similar to this compound exhibit potent inhibition against PI3K delta. For instance, studies have shown that these inhibitors can reduce tumor growth in models of hematological malignancies by interfering with the signaling pathways that promote cancer cell survival .
Antiviral Activity
The compound's purine derivative structure suggests potential antiviral applications. Compounds that inhibit viral replication often target nucleoside pathways or viral enzymes.
Research Insight : Preliminary studies have indicated that similar benzothiazole derivatives can exhibit antiviral properties against RNA viruses by inhibiting viral polymerases . This opens avenues for further exploration of this compound in developing antiviral therapies.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of compounds with similar structures. The modulation of kinase pathways can influence neurodegenerative processes.
Case Study : A study demonstrated that certain benzothiazole derivatives could protect neuronal cells from apoptosis by modulating signaling pathways involved in cell survival . This suggests that this compound might be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's.
Synthesis and Modifications
The synthesis of this compound involves several steps that require optimization for yield and purity. The synthesis typically includes:
- Formation of the purine derivative.
- Coupling with the pyrrolidine moiety.
- Introduction of the benzothiazole ring system.
Each synthetic step must be carefully controlled to enhance biological activity and pharmacokinetic properties .
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(9-methylpurin-6-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets. The purine derivative may bind to nucleotide receptors, while the pyrrolidine ring and benzothiazole moiety could interact with other proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Their Key Features
Functional Group Comparisons
- Benzothiazole Derivatives: The target compound and N,N-diethyl-1,1-dioxo-1,2-benzothiazol-3-amine share the 1,2-benzothiazole core, but the latter lacks the purine-pyrrolidine hybrid. The diethyl substituent in reduces steric hindrance compared to the bulky purine group in the target compound, which may impact receptor binding.
Pyrrolidine-Containing Analogues :
- The pyrrolidine group in the target compound and N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine (premafloxacin intermediate) suggests stereochemical sensitivity. The (3R)-pyrrolidin-3-yl configuration in is critical for antibiotic activity, implying that stereochemistry in the target compound may similarly influence its bioactivity.
- Heterocyclic Amines: Quinazoline derivatives like 7n exhibit high synthetic yields (75–80%) but lack the benzothiazole or purine motifs. Their aminopyridine substituents may confer distinct kinase inhibition profiles compared to the target compound.
Biological Activity
N-methyl-N-[1-(9-methylpurin-6-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine is a compound of interest due to its potential biological activities, particularly as an inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ) pathway. This pathway plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. The compound's structure suggests it may interact with biological targets relevant to cancer and inflammatory diseases.
Chemical Structure and Properties
The compound can be characterized by its unique chemical structure, which includes a benzothiazole moiety and a purine derivative. Its molecular formula is , with a molecular weight of approximately 320.41 g/mol. The structural formula can be represented as follows:
This compound functions primarily as a PI3Kδ inhibitor. Inhibition of this kinase can lead to the modulation of various signaling pathways involved in cancer cell survival and proliferation. Studies have shown that compounds targeting PI3Kδ can effectively reduce tumor growth and enhance the efficacy of other anticancer therapies.
Case Studies and Research Findings
- Inhibition of Tumor Growth : In preclinical models, compounds similar to this compound demonstrated significant reductions in tumor size when administered in conjunction with standard chemotherapy agents .
- Anti-inflammatory Effects : Research indicates that this compound may exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines through the inhibition of the PI3Kδ pathway. This suggests potential therapeutic applications in conditions such as rheumatoid arthritis and other inflammatory diseases .
Pharmacological Profile
The pharmacological profile of this compound includes:
| Property | Value |
|---|---|
| Molecular Weight | 320.41 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| pKa | Not determined |
| Bioavailability | High (based on structural analogs) |
Toxicity and Safety
Toxicological studies are essential for understanding the safety profile of this compound. Preliminary data suggest that it has a favorable safety margin; however, comprehensive toxicity assessments are necessary to evaluate its potential side effects in clinical settings .
Q & A
Q. What are the standard synthetic routes for synthesizing N-methyl-N-[1-(9-methylpurin-6-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine?
The synthesis typically involves multi-step organic reactions. A common approach includes coupling purine derivatives (e.g., 9-methylpurin-6-yl) with benzothiazolamine precursors. For example, copper(I)-catalyzed amination (e.g., using CuBr) and cesium carbonate as a base facilitate the formation of the pyrrolidine linkage . Purification often employs column chromatography with gradients of ethyl acetate/hexane, and intermediates are validated via NMR and mass spectrometry .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Structural confirmation relies on spectroscopic techniques:
- ^1H/^13C NMR : Assigns proton and carbon environments (e.g., pyrrolidine methyl groups at δ ~2.2 ppm, benzothiazole aromatic protons at δ ~7.4–8.6 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) .
- X-ray crystallography (if applicable): Resolves 3D conformation, though limited by crystal growth challenges for complex heterocycles .
Q. What analytical methods are used to assess purity and stability?
- HPLC : Quantifies purity (>98% is typical for biological studies) using reverse-phase C18 columns and UV detection .
- Accelerated stability studies : Expose the compound to heat, light, and humidity, followed by LCMS to detect degradation products (e.g., hydrolysis of sulfonamide groups) .
Advanced Research Questions
Q. How can reaction efficiency be optimized for large-scale synthesis?
Key parameters include:
- Catalyst screening : Transition metals (e.g., Cu, Pd) enhance coupling yields .
- Solvent optimization : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .
- Computational design : Tools like quantum chemical calculations predict reaction pathways, reducing trial-and-error (e.g., ICReDD’s approach in ) .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Orthogonal assays : Validate target engagement using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) alongside cell-based assays .
- Structure-activity relationship (SAR) studies : Modify substituents on the purine or benzothiazole rings to isolate pharmacophores responsible for activity .
Q. How does molecular docking inform the design of analogs with improved binding affinity?
- Target modeling : Dock the compound into active sites of purine-binding proteins (e.g., kinases) using software like AutoDock Vina.
- Free energy calculations : Predict ΔG binding values to prioritize analogs (e.g., fluorinated pyrrolidine derivatives enhance hydrophobic interactions) .
Methodological Challenges and Solutions
Q. How to address low yields in the final coupling step?
- Microwave-assisted synthesis : Reduces reaction time and improves yields by enhancing reagent interaction .
- Protecting groups : Temporarily shield reactive sites (e.g., triphenylmethyl on triazole in ) to prevent side reactions .
Q. What experimental designs mitigate off-target effects in biological assays?
- Counter-screening : Test against related enzymes (e.g., adenosine deaminase for purine analogs) to assess selectivity .
- CRISPR-Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
